Acetamidosilane
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Overview
Description
Acetamidosilane, also known as Acetamide, N-silyl-, is a chemical compound with the molecular formula C2H7NOSi and a molar mass of 89.17 g/mol This compound is characterized by the presence of an acetamide group bonded to a silicon atom, making it a unique organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamidosilane typically involves the reaction of acetamide with a silicon-containing reagent. One common method is the reaction of acetamide with chlorosilanes under controlled conditions. For example, acetamide can react with trimethylchlorosilane in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamidosilane can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silane derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorosilanes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Acetamidosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Mechanism of Action
The mechanism of action of acetamidosilane involves its interaction with molecular targets through its silicon and acetamide groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The specific pathways and molecular targets depend on the context of its application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetamide: Similar in structure but with different functional groups.
N,N-Dimethylacetamide: Contains an acetamide group but lacks the silicon atom.
Silicon Tetrachloride: A silicon-containing compound with different reactivity.
Uniqueness
Acetamidosilane is unique due to the presence of both acetamide and silicon in its structure, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C2H4NOSi |
---|---|
Molecular Weight |
86.14 g/mol |
InChI |
InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4) |
InChI Key |
OPQKHIDGIUXNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N[Si] |
Origin of Product |
United States |
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